

# Rocatinlimab (ROCKET Program) Phase 3 Clinical Trial Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SKP-451   |           |
| Cat. No.:            | B12772338 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial design for rocatinlimab, focusing on the ROCKET (ROCatinlimab in Eczema Trials) program. It includes comprehensive protocols for key experimental assessments and summarizes the trial structure and available efficacy and safety data.

# Introduction to Rocatinlimab and the ROCKET Program

Rocatinlimab (formerly known as KY1005) is an investigational human monoclonal antibody that targets the OX40 receptor.[1][2] By blocking the interaction between OX40 and its ligand (OX40L), rocatinlimab aims to inhibit and reduce the number of pathogenic T cells that drive the inflammatory cascade in atopic dermatitis (AD).[1][3] This mechanism of action represents a T-cell rebalancing therapy with the potential for durable clinical responses.[1]

The ROCKET program is a large, global Phase 3 clinical trial program designed to evaluate the efficacy, safety, and durability of response of rocatinlimab in adults and adolescents with moderate-to-severe atopic dermatitis.[4][5][6] The program consists of eight clinical trials assessing rocatinlimab as both a monotherapy and in combination with topical corticosteroids (TCS).[4][5][6]



### **Mechanism of Action: OX40 Signaling Pathway**

In atopic dermatitis, activated T-cells play a central role in the inflammatory process. The OX40 receptor, a co-stimulatory molecule, is highly expressed on these activated T-cells.[3][7] When OX40 binds to its ligand, it promotes the survival, proliferation, and cytokine production of pathogenic T-cells, perpetuating the inflammatory cycle. Rocatinlimab, by binding to OX40, blocks this signaling pathway, leading to a reduction in the number and activity of these pathogenic T-cells.[1][7]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EASI [usdermed.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Review of Methods for Monitoring Adverse Events in Pediatric Psychopharmacology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasug.org [pharmasug.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. cdn.practicaldermatology.com [cdn.practicaldermatology.com]
- 7. dermnetnz.org [dermnetnz.org]
- To cite this document: BenchChem. [Rocatinlimab (ROCKET Program) Phase 3 Clinical Trial Design: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#phase-3-clinical-trial-design-for-rocatinlimab-rocket-program]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com